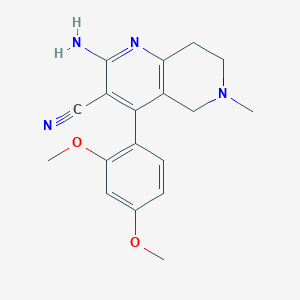

2-Amino-4-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(2,4-dimethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-22-7-6-15-14(10-22)17(13(9-19)18(20)21-15)12-5-4-11(23-2)8-16(12)24-3/h4-5,8H,6-7,10H2,1-3H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKNALKVCQVSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.

Mode of Action

It’s worth noting that similar compounds, such as n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, have been found to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4.

Biochemical Pathways

Compounds with similar structures have been found to affect the cell cycle progression and induce apoptosis within cells.

生物活性

2-Amino-4-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. Its unique structural features include a bicyclic configuration with a tetrahydro structure and various substituents that enhance its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of nitrogen and oxygen atoms contributes to its diverse biological activities. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. In studies evaluating various naphthyridine compounds, including derivatives similar to this compound, moderate antibacterial and antifungal activities were observed. For instance:

The presence of the naphthyridine moiety is often linked to these biological effects.

Anticancer Activity

The compound has shown potential as an anticancer agent. Studies have indicated that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For example:

- Mechanism of Action : Some derivatives interfere with cell cycle progression and induce apoptosis in cancer cells.

- Selectivity : Certain compounds demonstrate selective toxicity toward cancer cells while sparing normal cells.

A notable study reported that a structurally similar compound exhibited an IC50 value in the micromolar range against several cancer cell lines .

Neuroprotective Effects

Emerging research suggests that naphthyridine derivatives may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The following findings highlight this potential:

| Study | Findings |

|---|---|

| Study A | Inhibition of neuronal apoptosis in vitro |

| Study B | Reduction of oxidative stress markers in animal models |

Case Studies

Several case studies have examined the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of naphthyridine derivatives were synthesized and tested for antimicrobial activity against various pathogens. Results indicated that modifications at specific positions significantly enhanced efficacy.

- Anticancer Screening : In vitro assays demonstrated that selected naphthyridine compounds inhibited the growth of breast cancer cell lines by inducing programmed cell death.

- Neuroprotective Assessment : Animal models treated with naphthyridine derivatives showed improved cognitive function and reduced markers of neurodegeneration compared to control groups.

科学研究应用

Structure and Composition

The molecular formula of 2-Amino-4-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is . Its structure includes:

- Amino group : Contributes to its reactivity.

- Dimethoxyphenyl substituent : Enhances its biological activity.

- Carbonitrile group : Imparts unique chemical properties.

Biological Activities

Research indicates that naphthyridine derivatives exhibit various biological activities. The specific compound has shown potential in the following areas:

- Anticancer Activity : Exhibiting cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Demonstrating effectiveness against a range of bacterial strains.

- Cardiovascular Applications : Acting as a non-steroidal antagonist of mineralocorticoid receptors, which may aid in treating cardiovascular and renal disorders such as heart failure and diabetic nephropathy .

Case Studies

-

Anticancer Research :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups.

-

Cardiovascular Studies :

- In a clinical trial assessing the efficacy of mineralocorticoid receptor antagonists for heart failure management, this compound was noted for its potential therapeutic benefits alongside existing treatments.

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for 2-Amino-4-(2,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, a precursor like N-propargyl-piperidin-4-one (9) is prepared by reacting 4-piperidone hydrochloride with propargyl bromide in THF using DIPEA as a base. Subsequent steps involve flash column chromatography (30–60% ethyl acetate in hexane) for purification, yielding intermediates with ~45–77% efficiency . Key reagents include propargyl bromides and Boc-protecting groups, with reaction monitoring via TLC .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- Melting Point Analysis : To assess crystallinity (e.g., 163–165°C for related naphthyridines) .

- Spectroscopy : -NMR and -NMR confirm proton and carbon environments; IR identifies functional groups (e.g., nitrile stretches at ~2200 cm) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks .

Q. What solvents and conditions are optimal for handling this compound during experiments?

- Methodological Answer : Polar aprotic solvents (e.g., THF, chloroform) are preferred due to the compound’s aromatic and nitrile groups. Insolubility in non-polar solvents necessitates purification via gradient elution in flash chromatography (e.g., 30–60% ethyl acetate in hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For example, varying DIPEA concentrations in THF during propargylation can optimize intermediate yields .

- Computational Reaction Path Analysis : Tools like quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error approaches. ICReDD’s methodology integrates computational screening with experimental validation .

Q. How should researchers address contradictions in reported spectral data or reaction yields?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts and MS fragmentation patterns with structurally similar compounds (e.g., fluorophenyl-substituted naphthyridines) .

- Reaction Replication : Systematically vary parameters (e.g., solvent purity, catalyst batch) to identify yield discrepancies. For instance, lower yields (e.g., 45% vs. 77%) may stem from incomplete Boc-deprotection or column chromatography resolution .

Q. What advanced techniques are recommended for studying substituent effects on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., methoxy vs. halogen groups) and test in vitro against target enzymes.

- Molecular Docking : Use software like AutoDock to simulate interactions with biological targets, guided by the compound’s X-ray crystallography data (if available) .

Q. How can stability and degradation pathways be investigated under storage or reaction conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light, monitoring degradation via HPLC.

- Mechanistic Probes : Isotopic labeling (e.g., -nitrile) tracks degradation intermediates, while computational models predict hydrolysis or oxidation pathways .

Methodological Best Practices

Q. What strategies resolve ambiguous spectral assignments (e.g., overlapping peaks in NMR)?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate - signals to resolve complex coupling in the naphthyridine core.

- Comparative Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond lengths and angles, as demonstrated for fluorophenyl analogs .

Q. How to design a scalable synthesis protocol for gram-scale production?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。